1,2-Bis(4-(pyridin-4-yl)phenyl)ethane-1,2-dione
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Overview
Description
1,2-Bis(4-(pyridin-4-yl)phenyl)ethane-1,2-dione is an organic compound characterized by the presence of two pyridin-4-yl groups attached to a central ethane-1,2-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Bis(4-(pyridin-4-yl)phenyl)ethane-1,2-dione can be synthesized through a multi-step process involving the reaction of 4-pyridylboronic acid with 1,2-dibromoethane in the presence of a palladium catalyst. The reaction typically occurs under an inert atmosphere with a base such as potassium carbonate to facilitate the coupling reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1,2-Bis(4-(pyridin-4-yl)phenyl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can convert the dione moiety to diols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of diols.
Substitution: Formation of substituted pyridinyl derivatives.
Scientific Research Applications
1,2-Bis(4-(pyridin-4-yl)phenyl)ethane-1,2-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-Bis(4-(pyridin-4-yl)phenyl)ethane-1,2-dione involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways. The compound’s luminescent properties are attributed to the energy transfer processes within the coordination complexes, making it useful in imaging and sensing applications .
Comparison with Similar Compounds
1,2-Bis(4-pyridyl)ethane: Similar in structure but lacks the dione moiety, affecting its reactivity and applications.
1,1,2,2-Tetrakis(4-(pyridin-4-yl)phenyl)ethene: A tetradentate ligand with enhanced coordination capabilities and luminescent properties.
Uniqueness: 1,2-Bis(4-(pyridin-4-yl)phenyl)ethane-1,2-dione is unique due to its combination of pyridin-4-yl groups and the central dione moiety, which imparts distinct chemical reactivity and coordination properties. This makes it particularly valuable in the synthesis of complex metal-organic frameworks and coordination polymers .
Properties
IUPAC Name |
1,2-bis(4-pyridin-4-ylphenyl)ethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O2/c27-23(21-5-1-17(2-6-21)19-9-13-25-14-10-19)24(28)22-7-3-18(4-8-22)20-11-15-26-16-12-20/h1-16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGXFGWLIHZWNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)C(=O)C(=O)C3=CC=C(C=C3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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